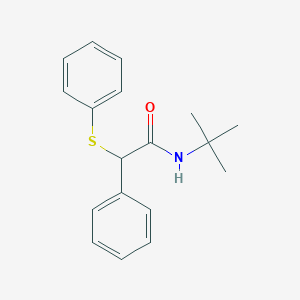
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as Cetirizine, is a chemical compound used in scientific research. It is a second-generation antihistamine drug that is commonly used to treat allergies and hay fever. Cetirizine was first synthesized in 1981 by a team of researchers at Pfizer, and it has since become one of the most widely used antihistamines in the world.
作用機序
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one works by blocking the action of histamine, a chemical that is released by the immune system in response to allergens. Histamine is responsible for many of the symptoms associated with allergies, including itching, sneezing, and runny nose. By blocking the action of histamine, this compound can reduce these symptoms and provide relief to allergy sufferers.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within one hour of ingestion. This compound is metabolized in the liver and excreted in the urine. It has a half-life of approximately 10 hours, which means that it remains in the body for a relatively long period of time.
実験室実験の利点と制限
One of the main advantages of using 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its well-established safety profile. This compound has been extensively studied in both animals and humans, and its safety and efficacy have been well documented. Additionally, this compound is readily available and relatively inexpensive, which makes it an attractive option for researchers on a budget.
One of the limitations of using this compound in lab experiments is its specificity. This compound is a histamine receptor antagonist, which means that it only affects the histamine pathway. This can limit its usefulness in experiments that involve other pathways or mechanisms.
将来の方向性
There are a number of potential future directions for research involving 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new antihistamine drugs that are more effective and have fewer side effects than current options. Another area of interest is the study of the blood-brain barrier and its role in drug delivery to the central nervous system. Finally, there is ongoing research into the mechanisms of allergic reactions and the development of new treatments for allergies and other immune-related disorders.
合成法
The synthesis of 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process is the condensation of 5-chloro-2-ethoxybenzaldehyde with ethyl cyanoacetate to form a Schiff base. This is followed by the addition of thioacetamide to the Schiff base, which results in the formation of a thiazolidine ring. The final step in the synthesis process is the oxidation of the thiazolidine ring to form the desired product, this compound.
科学的研究の応用
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications. It is commonly used in the study of histamine receptors and their role in the immune system. This compound has also been used in the study of allergic reactions and the mechanisms by which they occur. Additionally, this compound has been used in the study of the blood-brain barrier and its role in drug delivery to the central nervous system.
特性
IUPAC Name |
(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-3-16-13(17)12(20-14(16)19)8-9-7-10(15)5-6-11(9)18-4-2/h5-8H,3-4H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYAHYIYZZYEP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
